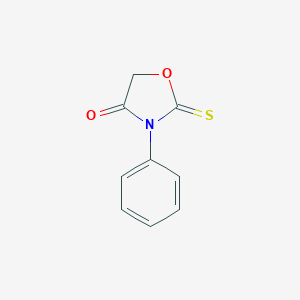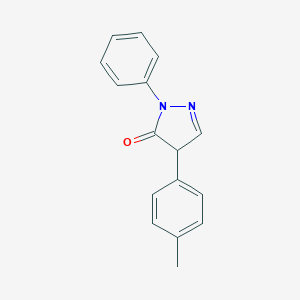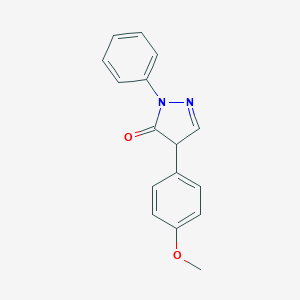
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid, commonly known as AETC, is a chemical compound that belongs to the thiophene family. It is a heterocyclic organic compound that has been widely studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. AETC has a unique molecular structure that makes it an interesting subject of research.
作用機序
The mechanism of action of AETC is not well understood. However, it is believed that AETC exerts its biological effects by inhibiting the activity of key enzymes and proteins in the target organism. For example, AETC has been found to inhibit the growth of certain bacteria by inhibiting the activity of the enzyme DNA gyrase.
Biochemical and Physiological Effects
AETC has been found to have several biochemical and physiological effects. In vitro studies have shown that AETC has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. AETC has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using AETC in lab experiments is its availability. AETC can be synthesized in large quantities using the synthesis method described above. Another advantage of using AETC is its unique molecular structure, which makes it an interesting subject of research. However, there are also some limitations to using AETC in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the potential toxicity of AETC, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on AETC. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of AETC will provide insights into its biological effects and potential applications. Another direction is to explore the potential use of AETC in the development of new drugs. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious and inflammatory diseases. Finally, further research is needed to investigate the potential use of AETC in the agrochemical and materials science industries. AETC has unique properties that make it a potential candidate for the development of new herbicides and materials with unique properties.
Conclusion
In conclusion, AETC is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry and as a precursor for the synthesis of novel materials in the materials science field. Further research is needed to investigate the potential applications of AETC and its mechanism of action.
合成法
The synthesis of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. The resulting product is then hydrolyzed to obtain AETC. This synthesis method has been widely used in the laboratory to produce AETC in large quantities for research purposes.
科学的研究の応用
AETC has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry. In the materials science field, AETC has been used as a precursor for the synthesis of novel materials with unique properties.
特性
製品名 |
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid |
|---|---|
分子式 |
C9H11NO3S2 |
分子量 |
245.3 g/mol |
IUPAC名 |
2-acetamido-5-ethylsulfanylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S2/c1-3-14-7-4-6(9(12)13)8(15-7)10-5(2)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
InChIキー |
PUBYOQUCKIICNE-UHFFFAOYSA-N |
SMILES |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
正規SMILES |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)

